molecular formula C24H24N4O B4879541 2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone

2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B4879541
M. Wt: 384.5 g/mol
InChI Key: KKCOPVKGYHSISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone is a structurally complex molecule featuring an indole core linked via an ethanone bridge to a piperazine ring substituted with a 4-methylquinoline moiety.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-17-14-23(26-22-9-5-2-6-19(17)22)27-10-12-28(13-11-27)24(29)15-18-16-25-21-8-4-3-7-20(18)21/h2-9,14,16,25H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOPVKGYHSISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting from an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.

    Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole and quinoline derivatives with the piperazine ring under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline moieties.

    Reduction: Reduction reactions could be used to modify the quinoline or piperazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anticancer, antimicrobial, or neuroactive agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and quinoline moieties can interact with enzymes, receptors, or DNA. The piperazine ring might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Linked Indole Derivatives

The target compound shares a common scaffold with several derivatives reported in the literature, differing primarily in the substituents on the piperazine ring and the indole moiety. Key structural analogs include:

Compound Name/ID Piperazine Substituent Indole/Other Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methylquinolin-2-yl Unmodified indole ~403.47* Quinoline, ethanone linker
3a () 2-methoxyphenyl 5-fluoro, 4-iodophenylsulfonyl 586.44 Sulfonyl, halogen (I)
4g () 2-methoxyphenyl 4-iodophenylsulfonyl ~580 (estimated) Sulfonyl, methoxy
4j () Naphthalen-1-ylsulfonyl None ~550 (estimated) Sulfonyl, naphthyl
CID 3059063 () 4-chlorophenyl 2-(4-fluorophenyl)indole 463.94 Halogens (Cl, F)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone () 2-methoxyphenyl 2-methylindole 363.45 Methoxy, methylindole

*Calculated based on molecular formula C23H23N5O.

Key Observations :

  • The quinoline substituent in the target compound introduces a planar aromatic system, likely enhancing π-π stacking interactions with receptor binding sites compared to sulfonyl or halogenated groups .
  • Sulfonyl-containing analogs (e.g., 3a, 4g) exhibit strong 5-HT6 receptor antagonism (pKi ~7.7–7.9) but may suffer from metabolic instability due to the sulfonyl group .
Receptor Binding and Functional Activity

highlights that sulfonylindole-piperazine derivatives (e.g., 4j) demonstrate potent 5-HT6 receptor antagonism (IC50 = 32 nM). However, the absence of sulfonyl moieties could reduce off-target interactions with other serotonin receptor subtypes .

Pharmacological Implications

  • Selectivity: The quinoline group may enhance selectivity for 5-HT6 over 5-HT2A or dopamine receptors, a common issue with arylpiperazines .
  • Metabolic Stability: Compared to sulfonyl analogs, the quinoline moiety could improve metabolic stability by avoiding sulfatase-mediated cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.